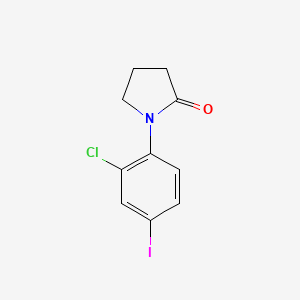

1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone

Description

Properties

Molecular Formula |

C10H9ClINO |

|---|---|

Molecular Weight |

321.54 g/mol |

IUPAC Name |

1-(2-chloro-4-iodophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9ClINO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

InChI Key |

CCEIZWQAQASTFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)I)Cl |

Origin of Product |

United States |

Preparation Methods

Industrial and Laboratory Methods for 2-Pyrrolidinone Formation

2-Pyrrolidinone is commonly synthesized via ammonolysis of γ-butyrolactone in the liquid phase, a process characterized by high conversion rates and selectivity:

| Parameter | Typical Industrial Conditions |

|---|---|

| Reactants | γ-Butyrolactone and liquid or aqueous ammonia |

| Temperature | 250–290 °C |

| Pressure | 8.0–16.0 MPa |

| Molar Ratio (γ-butyrolactone : NH3 : H2O) | 1 : (2.2–3) : (1.6–2.3) |

| Reactor Type | Tubular reactor, continuous mode |

| Residence Time | 20–120 minutes |

| Conversion | Close to 100% |

| Selectivity to 2-Pyrrolidinone | >94% |

Water presence improves selectivity, and excess ammonia is recycled.

Alternative Synthetic Routes

Recent advances include one-pot metal-free syntheses involving nucleophilic ring-opening of cyclopropanes followed by Smiles-Truce rearrangements to rapidly access functionalized pyrrolidinones. This method offers operational simplicity and scalability, useful for diverse pyrrolidinone derivatives.

Representative Synthetic Route for 1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone

While no direct synthesis of this exact compound was found in the searched literature, a plausible synthetic route can be constructed based on related methodologies:

| Step | Reaction Type | Description | Conditions / Notes |

|---|---|---|---|

| 1 | Preparation of 2-chloro-4-iodoaniline or phenyl precursor | Starting from commercially available 2-chloro-4-iodophenyl derivatives or via selective halogenation | Requires regioselective halogenation or use of halogenated starting materials |

| 2 | Formation of 2-pyrrolidinone intermediate | Ammonolysis of γ-butyrolactone or cyclopropane ring-opening methods to yield 2-pyrrolidinone core | Industrial liquid phase ammonolysis or metal-free one-pot synthesis |

| 3 | N-Arylation or condensation | Coupling of the halogenated phenyl compound with the pyrrolidinone nitrogen via nucleophilic substitution or condensation | May involve catalysts or activating agents; conditions optimized for yield and selectivity |

| 4 | Purification and characterization | Recrystallization or chromatographic techniques to isolate pure this compound | Solvent systems such as ethyl acetate/n-hexane may be used for recrystallization |

Analytical Data and Yields from Related Syntheses

Although specific yield data for this compound is scarce, related pyrrolidinone derivatives have been synthesized with yields ranging from 56% to over 90% depending on the step and methodology.

For example, in the synthesis of fused pyrrolidone derivatives, lactamization promoted by 1,1′-carbonyldiimidazole achieved 56% yield, and subsequent formylation steps reached 91% yield.

In palladium-catalyzed hydrogenation and reduction steps in related systems, yields of 78% have been reported.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Solvents: Organic solvents like DMF, dichloromethane, or toluene are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidinones, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The chloro-iodo substitution in the target compound introduces significant steric bulk and lipophilicity compared to mono-halogenated analogs (e.g., 3-Cl/4-F derivative ).

- Solubility: The target compound’s iodine substituent likely reduces aqueous solubility compared to smaller halogens (e.g., fluorine) or non-halogenated derivatives like piracetam .

- Thermal Stability: Melting points for halogenated pyrrolidinones are generally high (>250°C), as seen in analogs with nitro or bromo substituents (e.g., 268–287°C in ).

Pharmacological Activity Comparisons

Anticonvulsant Potential

- 1-(2-Propylpentanoyl)-2-pyrrolidinone (): Acts as a pro-drug, releasing GABA and valproic acid upon hydrolysis. Its acyl group enhances CNS penetration, demonstrating dual anticonvulsant mechanisms.

- Piracetam (): Enhances GABAergic neurotransmission but lacks direct sodium channel modulation.

- Target Compound : The chloro-iodo-phenyl group may confer unique interactions with voltage-gated sodium channels or GABA receptors, though empirical data are lacking. Its iodine atom could mimic thyroid hormones’ neuromodulatory effects .

Anticancer Activity

- 1-(4-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one (): Exhibits activity via hydrogen bonding and π-stacking interactions in crystal structures.

- Target Compound : The iodine substituent may enhance DNA intercalation or topoisomerase inhibition, similar to iodinated anticancer agents like doxorubicin analogs .

Biological Activity

1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, and its implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClIN, with a molecular weight of approximately 295.54 g/mol. The structure features a pyrrolidinone moiety attached to a phenyl ring that is substituted with both chlorine and iodine atoms. This unique substitution pattern contributes to its distinctive chemical properties and biological activities.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition, although specific targets remain to be fully elucidated.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The potential mechanisms include modulation of signaling pathways involved in cell proliferation and survival, possibly through interactions with specific receptors or enzymes .

Case Studies

-

Antimicrobial Efficacy

In a study assessing the antimicrobial potency of various compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent. -

Anticancer Activity

In vitro assays using human cancer cell lines (e.g., A375 melanoma and HT-29 colon adenocarcinoma) revealed that the compound inhibited cell proliferation effectively. The IC50 values indicated that it was more cytotoxic against HT-29 cells than against A375 cells, suggesting a selective action that could be exploited in targeted cancer therapies .

Synthesis

The synthesis of this compound typically involves several steps, including halogenation reactions and cyclization processes. The synthetic route can be optimized to improve yield and purity, which are critical for biological testing.

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Halogenation | Chlorine/Iodine sources | Variable |

| 2 | Cyclization | Pyrrolidine derivatives | High |

The biological activity of this compound appears to be linked to its ability to interact with key molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to bacterial growth and cancer cell proliferation.

- Receptor Interaction : It may bind to specific receptors that modulate cellular responses, potentially altering signal transduction pathways critical for survival and growth in cancer cells .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone, and how do halogen substituents influence reaction conditions?

The synthesis typically involves coupling a halogenated benzaldehyde derivative with pyrrolidinone precursors. For example, substituting 2-bromo-4-iodobenzaldehyde with 2-chloro-4-iodobenzaldehyde in a nucleophilic aromatic substitution or Buchwald-Hartwig amination could yield the target compound. Halogen substituents (Cl, I) increase steric and electronic effects, requiring careful optimization of catalysts (e.g., Pd-based for cross-coupling) and reaction temperatures (80–120°C) to avoid dehalogenation . Purification via column chromatography or recrystallization is recommended due to polar byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR can identify the pyrrolidinone ring (δ ~2.5 ppm for CH groups) and aromatic protons (δ ~7.5–8.5 ppm for Cl/I-substituted phenyl). In situ NMR (e.g., benzene-d as a solvent) monitors dynamic reactions .

- X-ray crystallography : Resolves stereoelectronic effects of halogen placement. For example, C–I bond lengths (~2.09 Å) and Cl/I van der Waals interactions can be analyzed using data from structurally analogous compounds .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for CHClINO: 321.44 g/mol).

Q. How do the electronic properties of Cl and I substituents affect the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Cl (ortho) and bulky I (para) groups reduce electrophilicity at the phenyl ring, favoring oxidative addition with Pd(0) catalysts. Iodine’s polarizability enhances stability in Suzuki-Miyaura couplings, while Cl may require directing groups (e.g., –OMe) for regioselective functionalization . Comparative studies with bromo/fluoro analogs are advised to quantify substituent effects.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles) to prevent skin/eye contact (S24/25 safety codes). Halogenated aromatics may release toxic vapors (e.g., HI) upon decomposition; work under fume hoods and avoid high-temperature degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyrrolidinones?

Discrepancies often arise from solvent polarity, catalyst loading, or competing reaction pathways. For example, iodide’s leaving-group ability in SNAr reactions may conflict with steric hindrance. Systematic studies varying solvents (DMF vs. THF), bases (KCO vs. CsCO), and substituent positions are critical. DFT calculations (e.g., Gibbs free energy of transition states) can model electronic effects .

Q. What strategies enable enantioselective synthesis or resolution of chiral derivatives of this compound?

If chirality is introduced via asymmetric catalysis (e.g., chiral Pd complexes), analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For resolution, diastereomeric salt formation using tartaric acid derivatives is effective, as demonstrated for 4-phenyl-2-pyrrolidinone analogs .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

The pyrrolidinone core may bind enzyme active sites (e.g., kinases or proteases). Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. For cellular assays, evaluate cytotoxicity (MTT assay) and target modulation (Western blotting) in disease-relevant models, referencing methods from morpholinosulfonyl-phenyl analogs .

Q. What computational approaches predict the compound’s stability under physiological conditions?

Molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) model hydrolysis of the lactam ring. QM/MM calculations assess pH-dependent degradation pathways. Compare with experimental stability data (HPLC monitoring at 37°C, pH 7.4) .

Methodological Tables

Table 1: Key Synthetic Parameters for Halogenated Pyrrolidinones

| Parameter | Optimal Range | Reference |

|---|---|---|

| Catalyst (Pd-based) | 5–10 mol% | |

| Temperature | 80–120°C | |

| Reaction Time | 12–24 hours | |

| Purification | Silica gel chromatography |

Table 2: Spectroscopic Signatures of Halogen Substituents

| Group | H NMR (ppm) | C NMR (ppm) |

|---|---|---|

| Cl | 7.5–7.8 (ortho) | ~135 (C–Cl) |

| I | 8.1–8.4 (para) | ~95 (C–I) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.